1-(tert-Butyl) 2-methyl 5-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-methyl 5-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H23NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 1-(tert-Butyl) 2-methyl 5-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and methyl groups. One common synthetic route includes the use of tert-butyl chloroformate and methyl iodide as reagents. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(tert-Butyl) 2-methyl 5-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-(tert-Butyl) 2-methyl 5-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: This compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl 5-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of cellular processes .
Comparison with Similar Compounds
1-(tert-Butyl) 2-methyl 5-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-(tert-Butyl) 2-methyl 5-(3-hydroxypropyl)pyrrolidine-1,2-dicarboxylate: This compound has a similar structure but with a different hydroxyalkyl group, leading to variations in its chemical and biological properties.
1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate: This compound differs in the alkyl substituents and the presence of an oxo group, which can affect its reactivity and applications.
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-9(7-8-15)5-6-10(14)11(16)18-4/h9-10,15H,5-8H2,1-4H3 |
InChI Key |
SFKOSYKLJWGSQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)CCO |
Origin of Product |
United States |
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